molecular formula C15H13NO3 B1673617 Ketorolac CAS No. 74103-06-3

Ketorolac

Cat. No.: B1673617
CAS No.: 74103-06-3
M. Wt: 255.27 g/mol
InChI Key: OZWKMVRBQXNZKK-UHFFFAOYSA-N
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Description

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrolo-pyrrole group, provided as a high-purity reagent for scientific research. Its primary research value lies in its potent analgesic and moderate anti-inflammatory activity, which is mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby decreasing the synthesis of prostaglandins . Studies indicate its analgesic efficacy is comparable to major opioid analgesics like morphine, making it a critical tool for investigating opioid-sparing strategies and managing acute, moderate-to-severe pain in preclinical models . Researchers utilize this compound across diverse fields, including the study of postoperative pain, musculoskeletal pain, migraines, and ocular inflammation . Beyond traditional pain research, this compound shows promise in oncology studies. It has demonstrated synergistic effects with chemotherapeutic agents like 5-fluorouracil (5-FU) in reducing cancer cell viability and can alter the pharmacokinetics of such drugs, potentially enhancing their efficacy . Recent investigations also explore novel applications, such as its synergistic antinociceptive effects when combined with ascorbic acid (Vitamin C) in inflammatory pain models, opening new avenues for combination therapy research . A significant trend in this compound research involves overcoming the limitations of its short biological half-life (approximately 5-6 hours) . Scientists are actively developing advanced sustained- and controlled-release formulations, including biodegradable microspheres, in-situ forming gels, and transdermal delivery systems, to maintain constant plasma drug levels and improve therapeutic outcomes . Furthermore, in silico drug design approaches are being employed to create novel this compound bioisosteres with the goal of retaining potent anti-inflammatory activity while minimizing gastrointestinal adverse effects . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWKMVRBQXNZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023189
Record name Ketorolac
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Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ketorolac
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Solubility

5.13e-01 g/L
Record name Ketorolac
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Record name Ketorolac
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74103-06-3, 66635-83-4
Record name Ketorolac
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Record name 5-benzoyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid
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Record name Ketorolac
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Melting Point

162-165 °C (tromethamine salt), 165 - 167 °C (tromethamine salt)
Record name Ketorolac
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Pyrrole Activation via Grignard Chemistry

The synthesis initiates with the conversion of pyrrole to a reactive Grignard intermediate. Pyrrole reacts with methylmagnesium chloride in tetrahydrofuran (THF) or diethylene glycol dibutyl ether under inert nitrogen at -10°C to 0°C. This step demands strict moisture exclusion to prevent protonolysis. The resultant pyrrole Grignard (Formula 1) exhibits heightened nucleophilicity, enabling subsequent coupling with dihalobutanamides.

Alkylation with Dihalobutanamide

The Grignard intermediate undergoes alkylation with 2-bromo-4-chloro-N-methyl-N-phenylbutanamide (Formula 2) in butyl diglyme at 25–30°C. This solvent choice facilitates higher reaction concentrations and simplifies recycling. The reaction proceeds via nucleophilic substitution, with the pyrrole anion displacing bromide. Post-reaction workup involves acidification with HCl (pH 1), phase separation, and organic layer concentration, yielding 4-chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide (Formula 3) at 81% yield.

Table 1: Alkylation Reaction Parameters

Parameter Specification
Solvent Butyl diglyme
Temperature 25–30°C
Reaction Time 2–10 hours
Yield 81%
Purification Acidification, phase separation

Cyclization to Pyrrolizinecarboxamide

Base-Mediated Ring Closure

The alkylated product (Formula 3) undergoes cyclization in toluene using NaOH and tricaprylylmethylammonium chloride (Aliquat® 336) as a phase-transfer catalyst. Heating to 70–75°C induces intramolecular nucleophilic attack, forming the pyrrolizine core. The reaction mixture is washed with ammonium chloride to remove excess base, followed by hexane-induced crystallization. This step produces N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide (Formula 4) with 95% purity after recrystallization from toluene.

Solvent and Catalytic Optimization

Replacing traditional solvents with toluene reduces byproduct formation, while Aliquat® 336 enhances interfacial reactivity. Kinetic studies show reaction completion within 4–6 hours at 70°C, with cooling to 5°C ensuring high crystalline purity.

Friedel-Crafts Aroylation

Vilsmeier-Haack Reaction Conditions

The pyrrolizinecarboxamide (Formula 4) undergoes Friedel-Crafts acylation using benzoylpiperidine and phosphorus oxychloride. In toluene at 40–45°C, the Vilsmeier-Haack complex electrophilically substitutes the pyrrolizine at the 5-position. After 4 hours, the mixture is quenched with NaOH, extracting the 5-benzoyl derivative (Formula 6) into the organic layer.

Table 2: Aroylation Process Metrics

Parameter Specification
Acylating Agent Benzoylpiperidine
Catalyst PCl₃
Temperature 40–45°C
Yield 83.4%
Workup Alkaline extraction, hexane crash

Alternative Aroylation Strategies

Lithium carbonate-mediated benzoylation at reflux (110°C) offers a halogen-free pathway, though requiring extended reaction times (6–8 hours). Comparative studies indicate Vilsmeier-Haack methods provide superior regioselectivity for the 5-position.

Hydrolysis to Ketorolac Acid

Alkaline Cleavage of the Amide

The 5-benzoyl intermediate (Formula 6) is hydrolyzed in methanol using 2N NaOH at 65°C. Saponification cleaves the carboxamide to the carboxylic acid over 3–4 hours, with acidification (HCl) precipitating this compound. Filtering and washing with hexane/dichloromethane (7:3) yields the free acid at >95% purity.

Tromethamine Salt Formation

This compound acid is dissolved in methanol with tromethamine (1:1 molar ratio). Ethyl acetate addition induces salt crystallization, yielding this compound tromethamine at 95% efficiency after vacuum drying.

Table 3: Hydrolysis and Salt Formation

Parameter Specification
Base NaOH (2N)
Solvent Methanol
Temperature 65°C (reflux)
Salt Crystallization Ethyl acetate antisolvent
Final Yield 95%

Process Optimization and Industrial Scaling

Solvent Recycling Systems

Butyl diglyme and toluene are recovered via atmospheric distillation, achieving 90% solvent reuse. Continuous extraction systems minimize waste in large-scale operations.

Impurity Profiling

GC-MS analyses identify residual benzoylpiperidine (<0.1%) and pyrrolizine isomers (<0.5%) as primary impurities. Recrystallization from toluene/hexane reduces impurities to pharmacopeial limits (USP <0.15%).

Chemical Reactions Analysis

Types of Reactions: Ketorolac undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation by permanganate typically results in the formation of oxidized derivatives of this compound .

Scientific Research Applications

Pain Management

Ketorolac is predominantly utilized for pain relief in various clinical situations:

  • Postoperative Pain : It is effective in managing pain after surgical procedures, often reducing the need for opioids. Clinical studies indicate that this compound can provide analgesia superior to morphine and other opioids in postoperative settings .
  • Acute Musculoskeletal Pain : this compound is also employed in treating acute musculoskeletal pain, demonstrating comparable efficacy to other analgesics .
  • Ocular Inflammation : Topical formulations of this compound are used for treating ocular inflammatory conditions, showcasing its versatility beyond systemic pain management .

Opioid-Sparing Effects

One of the significant advantages of this compound is its ability to reduce opioid consumption. Studies reveal that when combined with opioids, this compound can decrease opioid requirements by approximately 36% . This reduction is particularly beneficial in minimizing the risk of opioid-related adverse effects such as nausea and gastrointestinal complications .

Pharmacodynamics and Pharmacokinetics

This compound acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling. The drug exhibits a rapid onset of action when administered intravenously or intramuscularly, making it suitable for acute pain scenarios .

Formulations and Administration Routes

This compound is available in multiple formulations:

  • Oral Tablets : Commonly prescribed for outpatient pain management.
  • Intravenous and Intramuscular Injections : Used primarily in hospital settings for immediate pain relief.
  • Topical Ophthalmic Solutions : Applied directly to the eye for inflammatory conditions.

Efficacy Studies

Research indicates that single-dose this compound has shown greater efficacy than traditional analgesics like aspirin and acetaminophen . In a systematic review of multiple studies, this compound was found to significantly improve pain control post-surgery while also facilitating faster recovery times .

Safety Profile

Despite its benefits, this compound's use is associated with gastrointestinal toxicity, particularly at high doses or prolonged use beyond five days . A case-control study found that patients over 65 years old had a higher risk of gastrointestinal bleeding when treated with this compound compared to opioids . Therefore, careful monitoring and adherence to dosing guidelines are essential.

Summary Table of Applications

Application AreaDescriptionEfficacy Evidence
Postoperative PainEffective in reducing pain after surgerySuperior analgesia compared to morphine
Acute Musculoskeletal PainUseful for managing acute injuriesComparable efficacy to other NSAIDs
Ocular InflammationTopical use for treating eye inflammationDemonstrated effectiveness in inflammatory conditions
Opioid-Sparing AgentReduces opioid requirements when used alongside opioidsDecreases opioid use by ~36% in postoperative care

Mechanism of Action

Ketorolac exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By blocking these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Structural Similarities and Differences

  • Indomethacin : Ketorolac shares structural and functional similarities with indomethacin, a potent NSAID with strong anti-inflammatory effects. Both inhibit COX-1 and COX-2, but this compound has a shorter half-life (4–6 hours vs. 4.5 hours for indomethacin) and is preferred for acute pain due to lower cumulative toxicity .
  • Ketoprofen/Ibuprofen : Despite the name similarity, this compound is structurally distinct from ketoprofen (a propionic acid derivative). It lacks the carboxylic acid group, contributing to its unique pharmacokinetic profile .

Table 1: Binding Affinity of DDX3 Inhibitors

Compound Binding Energy (kcal/mol) Hydrogen Bonds with DDX3
This compound salt -29.74 Gly227, Gly229, Thr231, H₂O
RK33 (synthetic) -27.03 Not specified

Pharmacokinetic and Pharmacodynamic Comparisons

Half-Life and Metabolism

  • Diclofenac : Both this compound and diclofenac have short half-lives (~2 hours for diclofenac vs. 4–6 hours for this compound). However, this compound’s glucuronidation pathway reduces renal toxicity compared to diclofenac’s oxidative metabolism .
  • Parecoxib (COX-2 inhibitor) : Parecoxib has a longer half-life (~22 hours) but inferior postoperative pain control in uvulopalatopharyngoplasty (UPPP) patients compared to this compound (VAS scores: this compound < Parecoxib, p < 0.05) .

Table 2: Pharmacokinetic Profiles

Drug Half-Life (h) Metabolism Pathway Key Clinical Use
This compound 4–6 Glucuronidation Acute pain, perioperative
Diclofenac 1–2 Oxidation Chronic inflammation
Parecoxib 22 Hepatic hydrolysis Postoperative pain

Efficacy in Clinical Settings

Postoperative Pain Management

  • Tramadol/Flupirtine : In third molar surgery, this compound showed comparable efficacy to tramadol and flupirtine but required dosage optimization for sustained effect .
  • Nefopam : As an adjuvant in patient-controlled analgesia, this compound reduced meperidine consumption (12 mg vs. 19 mg in controls) and prolonged analgesia duration (14 vs. 9 hours) .

Ophthalmic Use

  • Steroids (Prednisolone, Loteprednol): this compound 0.5% matched loteprednol 0.5% in reducing post-phacoemulsification inflammation without elevating intraocular pressure (IOP), a risk associated with steroids .

Gastrointestinal (GI) and Renal Risks

  • Diclofenac : While equally effective for renal colic, this compound carries a higher risk of GI bleeding and acute kidney injury (incidence: 17–41% for this compound vs. 17–62% for morphine) .
  • Acetaminophen: this compound has fewer overall side effects (30–40% vs. 50–57%) but is contraindicated in chronic use due to toxicity .

Biological Activity

Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic properties, particularly in postoperative pain management. Its biological activity extends beyond simple pain relief, involving complex mechanisms that include inhibition of cyclooxygenase enzymes and potential anticancer effects. This article explores the diverse biological activities of this compound, supported by relevant research findings, data tables, and case studies.

Inhibition of Cyclooxygenase Enzymes
this compound primarily functions by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. The S-enantiomer of this compound is responsible for its analgesic effects through this mechanism, while the R-enantiomer exhibits distinct pharmacological activities.

GTPase Inhibition
Recent studies have identified R-ketorolac as an inhibitor of Rac1 and Cdc42, GTPases involved in cell signaling pathways that regulate cell proliferation and migration. This inhibition occurs at low micromolar concentrations and may contribute to this compound's potential anticancer properties .

Anticancer Activity

Research indicates that this compound has potential applications in oncology. A study demonstrated that this compound salt inhibited the growth of oral squamous cell carcinoma (OSCC) cell lines, showing significant cytotoxic effects with IC50 values ranging from 2.6 µM to 8.1 µM .

Case Study: this compound in Breast Cancer Patients

In a multicenter, randomized phase III trial involving high-risk breast cancer patients, a single dose of 30 mg this compound did not significantly improve disease-free survival compared to placebo . However, this study highlights the need for further investigation into the drug's role in cancer therapy.

Clinical Efficacy in Pain Management

This compound is commonly used for managing acute postoperative pain. A systematic review indicated that intravenous this compound significantly increased the number of patients achieving at least 50% pain relief compared to placebo within four to six hours post-surgery . The number needed to treat (NNT) was approximately 2.4 for four hours and 2.5 for six hours, demonstrating its efficacy in pain management.

Efficacy Data Table

Study TypeParticipantsPain Relief (≥50%)NNTAdverse Events
Systematic Review658RR 2.81 (4 hours)2.4Moderate increase
Randomized Controlled Trial914RR 3.26 (6 hours)2.5Serious AEs rare

Safety Profile

While this compound is effective for pain relief, its safety profile is a concern due to potential adverse events such as gastrointestinal bleeding and renal impairment, particularly with prolonged use or high doses . A systematic review found that total adverse event rates were slightly higher with this compound compared to placebo but serious adverse events were rare .

Adverse Events Data Table

Adverse Event TypeThis compound (%)Placebo (%)
Total Adverse Events7465
Serious Adverse EventsRareRare

Q & A

Q. What in vitro models evaluate this compound’s stability in novel drug delivery systems (e.g., lipid emulsions)?

  • Answer: Conduct forced degradation studies under high temperature, humidity, and light exposure. Use HPLC to monitor this compound isopropyl ester stability. Assess drug-excipient compatibility via FTIR and DSC. Optimize lipid emulsion formulations for intravenous use based on partition coefficient and degradation kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketorolac
Reactant of Route 2
Ketorolac

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